[1-(2-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-[1-[2-(hydroxymethyl)phenyl]pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)17-13-8-9-18(10-13)14-7-5-4-6-12(14)11-19/h4-7,13,19H,8-11H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRUFTFQPJDWNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxymethyl Group: This step often involves the use of hydroxymethylating agents under controlled conditions.
Carbamic Acid Ester Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, [1-(2-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of [1-(2-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the carbamic acid ester moiety can participate in covalent bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related tert-butyl carbamate derivatives, focusing on substituents, molecular properties, and synthetic applications:
Key Observations:
Substituent Effects on Reactivity and Function: The hydroxymethyl group in the target compound increases polarity compared to analogs with alkyl or aromatic substituents (e.g., ethyl or aminophenyl groups). This may improve aqueous solubility but could complicate lipophilic membrane penetration . Amino-substituted derivatives (e.g., -NH2 or -CH2CH2NH2) are more nucleophilic, enabling conjugation with electrophiles (e.g., carbonyls or halides) in drug-linker systems .
Synthetic Methodologies: Compounds with aromatic substituents (e.g., hydroxymethylphenyl or aminophenyl) often employ Suzuki-Miyaura coupling for aryl-aryl bond formation . Aliphatic analogs (e.g., aminoethyl or hydroxyethyl) typically utilize alkylation or acylation of pyrrolidine precursors .
Yield and Practical Considerations: The synthesis of complex analogs (e.g., branched aminoacyl derivatives) often results in moderate yields (~15–30%) due to multi-step purifications . Boc-protected intermediates generally exhibit high stability under basic conditions but require acidic deprotection (e.g., TFA or HCl) .
Industrial Relevance :
- Suppliers like Parchem and Chemlyte Solutions emphasize ISO-certified production, indicating standardized protocols for intermediates used in large-scale drug manufacturing .
Research Findings and Implications
- Optimization Challenges: The hydroxymethyl group’s susceptibility to oxidation may necessitate additional stabilization strategies (e.g., prodrug formulations or protective groups) compared to more stable amino or ethyl substituents .
Biological Activity
[1-(2-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester, commonly referred to as compound 1, is a complex organic molecule with significant potential in various fields, including medicinal chemistry. Its unique structural features make it a candidate for exploring biological activities, particularly in the realms of cancer therapy and neurodegenerative diseases.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C16H24N2O3
- Molecular Weight : 292.37 g/mol
- CAS Number : 889956-27-8
The structure includes a pyrrolidine ring, a hydroxymethyl group, and a tert-butyl carbamate moiety. This configuration contributes to its biological activity by enabling interactions with biological macromolecules.
The biological activity of compound 1 is primarily attributed to its ability to interact with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes and receptors, while the carbamic acid ester moiety can participate in covalent bonding. These interactions can modulate enzyme activity and receptor function, leading to various biological effects.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compound 1. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving:
- Inhibition of IKKβ : Compound 1 has shown promising results in inhibiting IKKβ, a key regulator in NF-κB signaling pathways associated with inflammation and cancer progression .
- Cytotoxicity : In vitro studies demonstrated that compound 1 exhibits cytotoxic effects against various cancer cell lines, outperforming traditional chemotherapeutics like bleomycin in some cases .
Neuroprotective Effects
The compound is also being investigated for its neuroprotective properties:
- Cholinesterase Inhibition : Similar compounds have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the management of Alzheimer's disease . Compound 1's structural similarities suggest it may possess similar inhibitory effects, aiding in cognitive function preservation.
- Antioxidant Properties : Preliminary findings suggest that compound 1 may exhibit antioxidant effects, potentially reducing oxidative stress associated with neurodegenerative diseases .
Table of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits IKKβ | |
| Cholinesterase Inhibition | Potential for Alzheimer's treatment | |
| Antioxidant | Reduces oxidative stress |
Synthesis and Industrial Applications
The synthesis of compound 1 involves multi-step organic reactions:
- Formation of the Pyrrolidine Ring : Cyclization reactions using appropriate precursors.
- Hydroxymethyl Group Introduction : Utilization of hydroxymethylating agents.
- Carbamic Acid Ester Formation : Reaction with tert-butyl chloroformate.
In industrial applications, compound 1 can serve as a building block for drug discovery, offering avenues for developing new therapeutic agents targeting specific biological pathways.
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice, and protective group strategies. For example, cyclization of the pyrrolidine ring (40–60°C, pH 7–9) and carbamate formation using tert-butoxycarbonyl (Boc) protecting groups are critical steps. Solvents like DMF or THF are preferred for polar intermediates, while catalysts (e.g., DMAP) improve acylation efficiency. Post-synthesis purification via silica gel chromatography ensures high yields (>75%) and purity (>95%) .
Q. Which spectroscopic techniques are most effective for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming stereochemistry and substituent positions (e.g., distinguishing hydroxymethyl-phenyl vs. hydroxyethyl groups). Infrared (IR) spectroscopy identifies functional groups like carbamate C=O stretches (~1700 cm⁻¹). X-ray crystallography resolves 3D conformation, particularly for chiral centers in the pyrrolidine ring .
Q. What functionalization reactions are feasible for this compound?
The tert-butyl carbamate group enables deprotection under acidic conditions (e.g., HCl/dioxane) for subsequent amidation or alkylation. The hydroxymethyl-phenyl moiety can undergo esterification or oxidation to a carboxylic acid. Reaction conditions (e.g., 0–25°C, anhydrous environment) must minimize side reactions like ring-opening of the pyrrolidine .
Advanced Research Questions
Q. How does stereochemistry influence biological activity?
The (R)- or (S)-configuration of the pyrrolidine ring affects binding to chiral biological targets. For example, (R)-isomers may exhibit higher affinity for enzyme active sites due to spatial compatibility, as seen in analogous compounds targeting γ-secretase or neurotensin receptors. Enantioselective synthesis (e.g., chiral catalysts) and circular dichroism (CD) spectroscopy are critical for evaluating stereochemical impacts .
Q. How can computational methods predict biological interactions?
Molecular docking studies (e.g., AutoDock Vina) model interactions between the compound’s hydroxymethyl-phenyl group and target proteins like Mpro (main protease). Density Functional Theory (DFT) calculations predict electron distribution for reactivity hotspots. MD simulations assess stability in binding pockets over 100+ ns trajectories, identifying key residues for mutagenesis validation .
Q. What strategies resolve contradictions in biological activity data?
Contradictions often arise from assay variability (e.g., cell-free vs. cell-based systems). Standardized protocols (e.g., fixed ATP concentrations in kinase assays) and orthogonal validation (SPR for binding affinity, ITC for thermodynamics) mitigate discrepancies. Meta-analysis of IC₅₀ values across studies can identify structure-activity trends .
Q. How does the hydroxymethyl-phenyl substituent affect pharmacokinetics?
Compared to amino-ethyl or chloro-acetyl analogs, the hydroxymethyl group enhances aqueous solubility (logP ~1.8 vs. 2.5 for lipophilic derivatives) while maintaining membrane permeability. In vitro assays (Caco-2 monolayers) show moderate permeability (Papp ~5 × 10⁻⁶ cm/s), suggesting oral bioavailability. Prodrug strategies (e.g., ester prodrugs) may further improve absorption .
Q. Which in vitro assays evaluate enzyme inhibition potential?
Fluorescence-based assays (e.g., FRET for protease inhibition) quantify IC₅₀ values under physiological pH and temperature. Counter-screening against related enzymes (e.g., cathepsins for specificity) and off-target panels (e.g., Eurofins CEREP) ensure selectivity. Kinetic studies (Lineweaver-Burk plots) determine inhibition mechanisms (competitive vs. non-competitive) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
